molecular formula C11H10N2O2 B1310550 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester CAS No. 61522-54-1

2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester

Cat. No. B1310550
CAS RN: 61522-54-1
M. Wt: 202.21 g/mol
InChI Key: PIMMFAGMQVADTQ-UHFFFAOYSA-N
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Description

2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester is a derivative of quinoxaline, a heterocyclic compound consisting of a fused benzene and pyrazine ring. This specific ester is a methylated form of quinoxalinecarboxylic acid, indicating the presence of a methyl group on the quinoxaline nucleus and the esterification of the carboxylic acid group.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, a new method for synthesizing 3-Quinolinecarboxylic acid methyl ester, which is structurally similar to the compound of interest, involves decarboxylation, chlorination, and alcoholysis from quinoline-2,3-dicarboxylic acid, achieving an overall yield of 83.5% . Another approach for synthesizing quinoline derivatives is described using a domino process starting from arylmethyl azides, which undergoes a series of reactions including acid-promoted rearrangement, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products . Additionally, a one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes has been reported, which involves reductive cyclization .

Molecular Structure Analysis

The molecular structure of 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester would consist of a quinoxaline core with a methyl group attached to the third position and a methyl ester substituent at the carboxylic acid site. The structure of similar compounds has been confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), reacting with fatty acids to produce fluorescent esters . This indicates that quinoxaline derivatives can be chemically modified to enhance their detection and analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary depending on their specific substituents. For instance, the melting point of 3-Quinolinecarboxylic acid methyl ester was reported to be 74-75°C . The solubility, stability, and reactivity of these compounds can be influenced by the presence of functional groups such as the methyl ester and the position of substitution on the quinoxaline ring. The detection limits and quantification methods for these compounds in biological samples have been established using HPLC, indicating their analytical importance .

Scientific Research Applications

Synthesis Methodologies

Research has developed various synthesis methodologies for quinoline and quinoxaline derivatives, emphasizing the importance of these compounds in medicinal chemistry and materials science. For instance, a method for synthesizing 3-Quinolinecarboxylic acid methyl ester from quinoline-2,3-dicarboxylic acid through decarboxylation, chlorination, and alcoholysis has been reported, demonstrating an overall yield of 83.5% (Li Yong, 2009). Additionally, aromatic δ-peptides and oligoamides derived from quinolinecarboxylic acid have been synthesized, showcasing their helical structures and potential applications in designing helical foldamers for material sciences (Hua Jiang et al., 2003).

Structural Studies

Structural studies have focused on the design and synthesis of quinoline-derived oligoamides, indicating their potential in forming helical structures that could be useful in various applications, including liquid crystal displays and materials science. The research on aromatic δ-peptides, for instance, has explored the helical structures of quinoline-derived oligoamides, both in the solid state and in solution, suggesting a broad spectrum of potential applications (Hua Jiang et al., 2003).

Potential Applications

The quinoxaline derivatives have been explored for their potential applications in various domains. For example, a novel molecularly imprinted polymer selective for major metabolites of quinoxaline-1,4-dioxides has been developed, demonstrating high adsorption capacity and cross-reactivity for quinoxaline-2-carboxylic acid. This innovation has potential applications in food safety and analysis, particularly in detecting trace amounts of quinoxaline derivatives in pork muscle (Z. Duan et al., 2011).

Safety And Hazards

Safety information for “2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate personal protective equipment .

properties

IUPAC Name

methyl 3-methylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMMFAGMQVADTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446425
Record name 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester

CAS RN

61522-54-1
Record name Methyl 3-methyl-2-quinoxalinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061522541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-METHYL-2-QUINOXALINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69N2SBU629
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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